GXYRGKWOLUKAPE-UHFFFAOYSA-M
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Overview
Description
The compound with the InChIKey “GXYRGKWOLUKAPE-UHFFFAOYSA-M” is known as 3-Chlorobenzoic acid. It is an organic compound with the molecular formula ClC₆H₄CO₂H. This compound is a white solid that is soluble in some organic solvents and in aqueous base .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzoic acid is typically prepared by the oxidation of 3-chlorotoluene. The process involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .
Industrial Production Methods: In industrial settings, 3-chlorobenzoic acid can be produced through a similar oxidation process, often using more efficient and scalable methods. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to produce chlorinated derivatives.
Reduction: It can be reduced to form 3-chlorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted benzoic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products Formed:
Oxidation: Chlorinated benzoic acids.
Reduction: 3-Chlorobenzyl alcohol.
Substitution: Substituted benzoic acids.
Scientific Research Applications
3-Chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a metabolic byproduct in the study of drug metabolism.
Medicine: It is used in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chlorobenzoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity .
Comparison with Similar Compounds
- 2-Chlorobenzoic acid
- 4-Chlorobenzoic acid
- Benzoic acid
Comparison: 3-Chlorobenzoic acid is unique due to its specific position of the chlorine substituent on the benzene ring, which affects its chemical reactivity and physical properties. Compared to 2-chlorobenzoic acid and 4-chlorobenzoic acid, 3-chlorobenzoic acid has different solubility and reactivity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
(3-methyl-1,3-benzothiazol-3-ium-2-yl)-(4-methylphenyl)diazene;perchlorate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N3S.ClHO4/c1-11-7-9-12(10-8-11)16-17-15-18(2)13-5-3-4-6-14(13)19-15;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYRGKWOLUKAPE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=[N+](C3=CC=CC=C3S2)C.[O-]Cl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723753 |
Source
|
Record name | 3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16600-05-8 |
Source
|
Record name | 3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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